molecular formula C19H19N3O8S B2545502 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzene-1-sulfonate CAS No. 478078-73-8

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzene-1-sulfonate

Cat. No.: B2545502
CAS No.: 478078-73-8
M. Wt: 449.43
InChI Key: URMANQHESLCSOL-CZIZESTLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclohexylidene group linked to a 2,4-dinitrophenyl group via a double bond, and an amino group attached to a 4-methoxybenzenesulfonate group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Novel Quinazolinone Derivatives Synthesis and Antimicrobial Activity

A study by Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis of novel quinazolinone derivatives, including compounds structurally similar to the one , and evaluated their antimicrobial activity. Such research illustrates the potential of these compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Fluorescence Quenching Properties and Toxicity Mechanism

Dumitraş Huţanu and Pintilie (2013) investigated the fluorescence quenching properties of various dinitrophenols, including 2,4-DNP, to understand their toxicity mechanisms. This research provides insights into the interaction between specific chemical groups and biological molecules, contributing to the understanding of the toxic effects of certain compounds (Dumitraş Huţanu & Pintilie, 2013).

Characterization of Amines with Dinitrofluorobenzene

Dubin's (2003) research on the assay and characterization of amines using 2,4-dinitrofluorobenzene highlights a methodological approach to studying the reactivity and properties of amines in scientific research. This work underscores the utility of dinitrophenyl compounds in analytical chemistry for identifying and characterizing amine groups (Dubin, 2003).

Synthesis and Crystallographic Characterization of Sulfonates

Stenfors et al. (2020) presented methods for synthesizing x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates and characterized their intermolecular interactions using x-ray diffraction. This research demonstrates the application of similar compounds in synthesizing and understanding molecular structures (Stenfors, Staples, Biros, & Ngassa, 2020).

Application in Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base and evaluated their properties for photodynamic therapy applications. This indicates the potential therapeutic applications of structurally related compounds in treating diseases, such as cancer (Pişkin, Canpolat, & Öztürk, 2020).

Highly Selective Catalysts in Alcohol Oxidation

Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes, showcasing their efficiency as selective catalysts in alcohol oxidation. This research highlights the catalytic capabilities of sulfonate and Schiff base-containing compounds in chemical reactions, presenting an application in green chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).

Safety and Hazards

Based on the available information, this compound may pose certain hazards. For instance, it has been associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions such as wearing protective clothing and avoiding breathing dust or fumes are recommended .

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O8S/c1-29-14-7-9-15(10-8-14)31(27,28)30-20-18-5-3-2-4-16(18)17-11-6-13(21(23)24)12-19(17)22(25)26/h6-12,16H,2-5H2,1H3/b20-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMANQHESLCSOL-CZIZESTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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